An In-depth Technical Guide to the Chemical Properties of 4-(azepan-1-yl)butanenitrile
An In-depth Technical Guide to the Chemical Properties of 4-(azepan-1-yl)butanenitrile
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic design of molecular building blocks is paramount. 4-(azepan-1-yl)butanenitrile is a bifunctional molecule featuring a saturated seven-membered azepane ring and a terminal nitrile group. This unique combination of a cyclic tertiary amine and a versatile nitrile moiety makes it a compound of significant interest for synthetic chemists. The azepane scaffold is a privileged structure in numerous FDA-approved pharmaceuticals, valued for the conformational flexibility and three-dimensional character it imparts to bioactive molecules[1][2][3]. Concurrently, the nitrile group serves as a valuable synthetic handle, capable of being transformed into amines, carboxylic acids, and ketones, thereby offering a gateway to a diverse range of chemical entities[4][5].
This technical guide provides a comprehensive overview of the chemical properties of 4-(azepan-1-yl)butanenitrile, intended for researchers, scientists, and drug development professionals. We will delve into its plausible synthesis, predicted spectroscopic characteristics, key reactive pathways, and potential applications, offering field-proven insights into its utility as a versatile synthetic intermediate.
Compound Identification
Correctly identifying a chemical entity is the foundation of reproducible science. The key identifiers for 4-(azepan-1-yl)butanenitrile are consolidated below.
| Identifier | Value | Source(s) |
| Preferred IUPAC Name | 4-(azepan-1-yl)butanenitrile | [6] |
| CAS Number | 3194-43-2 | [6] |
| Molecular Formula | C₁₀H₁₈N₂ | [6] |
| Molecular Weight | 166.27 g/mol | [6] |
| SMILES | N#CCCCN1CCCCCC1 | [6] |
| InChIKey | OQPSAQBHEQYYMJ-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Insights
While specific literature detailing the optimized synthesis of 4-(azepan-1-yl)butanenitrile is sparse, its structure strongly suggests a straightforward and robust synthetic strategy: the nucleophilic alkylation of azepane.
Plausible Synthetic Route: Nucleophilic Alkylation
The most logical and efficient synthesis involves the Sₙ2 reaction between azepane (hexamethyleneimine) and an electrophilic four-carbon nitrile precursor, such as 4-chlorobutanenitrile or 4-bromobutanenitrile[7][8]. Azepane, a cyclic secondary amine, acts as the nucleophile, attacking the electrophilic carbon bearing the halogen[3][9]. This reaction forms a new carbon-nitrogen bond, yielding the desired tertiary amine product.
The choice of reagents and conditions is critical for maximizing yield and purity. A non-nucleophilic base is required to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the azepane nucleophile. A polar aprotic solvent is ideal as it can solvate the cation of the base while not interfering with the nucleophile, thus facilitating the Sₙ2 mechanism.
Field-Proven Experimental Protocol
The following protocol is a robust, self-validating system based on established principles for N-alkylation of secondary amines.
Objective: To synthesize 4-(azepan-1-yl)butanenitrile via nucleophilic substitution.
Reagents & Materials:
-
Azepane (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Add azepane (1.0 eq) to the stirring slurry.
-
Add 4-chlorobutanenitrile (1.05 eq) dropwise to the mixture. The slight excess of the alkylating agent ensures complete consumption of the azepane starting material.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the azepane spot/peak.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Resuspend the crude residue in ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel to afford 4-(azepan-1-yl)butanenitrile as a pure liquid.
Physicochemical and Spectroscopic Properties
Predicted Spectroscopic Analysis
The characterization of 4-(azepan-1-yl)butanenitrile relies on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Functional Group | Expected Observation | Source(s) |
| IR Spectroscopy | Nitrile (C≡N) | Strong, sharp absorption at ~2240-2260 cm⁻¹ | [12][13][14][15] |
| Aliphatic C-H | Stretching absorptions at ~2850-2950 cm⁻¹ | ||
| ¹H NMR | -CH₂-CN | Triplet, ~2.4 ppm, 2H | [12][14] |
| -N-CH₂- (chain) | Triplet, ~2.5 ppm, 2H | [14][16] | |
| -N-CH₂- (ring α) | Multiplet, ~2.6 ppm, 4H | [17] | |
| -CH₂-CH₂-CN | Multiplet, ~1.8 ppm, 2H | [14][16] | |
| -CH₂- (ring β, γ) | Multiplets, ~1.6 ppm, 8H | [17] | |
| ¹³C NMR | Nitrile (C≡N) | ~118-125 ppm | [12][13][14] |
| -N-CH₂- (ring α) | ~55 ppm | [17] | |
| -N-CH₂- (chain) | ~53 ppm | [17] | |
| -CH₂- (ring β, γ) | ~26-28 ppm | [17] | |
| -CH₂-CH₂-CN | ~24 ppm | [12][14] | |
| -CH₂-CN | ~17 ppm | [12][14] | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 166 | [6] |
| Fragmentation | Common fragments from α-cleavage of the amine or loss of the butyronitrile side chain. | [12] |
Chemical Reactivity and Potential Transformations
The reactivity of 4-(azepan-1-yl)butanenitrile is governed by its two primary functional groups: the terminal nitrile and the tertiary amine. This duality allows for a wide range of selective chemical transformations.
Reactivity of the Nitrile Group
The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, leading to several valuable transformations[4][7][18].
-
Hydrolysis: Under either acidic or basic conditions, the nitrile can be hydrolyzed. This typically proceeds through a carboxamide intermediate to ultimately yield 4-(azepan-1-yl)butanoic acid [4][5][8]. This conversion is a powerful tool for transforming the nitrile into a carboxylic acid, a cornerstone functional group in drug design.
-
Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, yielding 4-(azepan-1-yl)butan-1-amine [4][5]. Catalytic hydrogenation can also be employed[4]. This reaction extends the carbon chain while introducing a new primary amine functionality, creating a diamine structure.
-
Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile carbon to form an intermediate imine salt, which upon aqueous workup, yields a ketone[5][18]. For example, reaction with methylmagnesium bromide would produce 5-(azepan-1-yl)pentan-2-one .
Reactivity of the Tertiary Amine
The lone pair of electrons on the nitrogen atom of the azepane ring makes it both basic and nucleophilic[19][20].
-
Salt Formation: As a base, the tertiary amine will react readily with acids to form quaternary ammonium salts[21][22].
-
Alkylation: The amine can act as a nucleophile and react with other alkylating agents. For example, reaction with methyl iodide would lead to the formation of a quaternary ammonium iodide salt . This reaction is generally rapid[22][23].
-
Oxidation: Tertiary amines can be oxidized by reagents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide[19].
Applications in Research and Development
The true value of 4-(azepan-1-yl)butanenitrile lies in its role as a versatile molecular scaffold and synthetic intermediate. The azepane ring is a key component in a wide array of pharmaceuticals, including anticancer, antimicrobial, and anti-Alzheimer's agents[1][24][25]. Its conformational flexibility allows it to effectively orient substituents in three-dimensional space to optimize interactions with biological targets[9].
By providing a stable azepane core with a readily transformable four-carbon nitrile linker, this compound offers chemists a reliable starting point for building molecular complexity. The transformations described in Section 5.0 allow for the introduction of carboxylic acid, primary amine, and ketone functionalities, which are themselves gateways to further derivatization, such as amide bond formation, further alkylation, or reductive amination. This makes 4-(azepan-1-yl)butanenitrile a valuable tool for constructing libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
4-(azepan-1-yl)butanenitrile is a strategically designed chemical building block with significant potential for synthetic applications. Its preparation via a robust nucleophilic alkylation is straightforward for any research laboratory. The compound's true strength is its bifunctional nature, where the stable, pharmaceutically relevant azepane ring provides a foundation, and the reactive nitrile group offers a versatile point for chemical elaboration. For researchers in organic synthesis, medicinal chemistry, and materials science, understanding the chemical properties and reactive pathways of this compound opens up numerous possibilities for the development of novel and complex molecular architectures.
References
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
-
LookChem. (n.d.). The Chemical Properties and Applications of Azepane. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Britannica. (2025, December 5). Amine. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]
-
Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Save My Exams. (2025, April 14). Nitriles. OCR A Level Chemistry A Revision Notes 2015. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
OpenStax. (n.d.). 12.5 Reactions of Amines. In Fundamentals of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. [Link]
-
Garifullin, B. F., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(15), 4983. [Link]
-
Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 75-81. [Link]
-
Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(0), 1-6. [Link]
-
Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025, August 5). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]
-
Semantic Scholar. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(AZEPAN-1-YL)BUTANENITRILE | CAS 3194-43-2. [Link]
-
Afarinkia, K., & Vinader, V. (2025, August 6). Reaction of 2-Methoxy-3 H -azepine with NBS: Efficient Synthesis of 2-Substituted 2 H -Azepines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
Wikipedia. (n.d.). Azepane. [Link]
-
Wikipedia. (n.d.). 4-Chlorobutyronitrile. [Link]
-
Semantic Scholar. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
ACS Publications. (n.d.). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. [Link]
-
PubChem. (n.d.). 4-Chlorobutyronitrile. [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanenitrile (CAS 109-74-0). [Link]
-
Wikipedia. (n.d.). Butyronitrile. [Link]
-
PubChem. (n.d.). Butanenitrile, 4-methylthio-. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Analgesic Activity of 7-Isopropyl-4-methyl-1-(substituted phenyl sulfonyl)-azepan-2-ones. [Link]
-
PubChem. (n.d.). Butyronitrile. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jopir.in [jopir.in]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-(AZEPAN-1-YL)BUTANENITRILE | CAS 3194-43-2 [matrix-fine-chemicals.com]
- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. savemyexams.com [savemyexams.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
- 11. 4-Chlorobutyronitrile | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Amine Reactivity [www2.chemistry.msu.edu]
- 23. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 24. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
